N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC16362052
Molecular Formula: C29H26FN5O3
Molecular Weight: 511.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H26FN5O3 |
|---|---|
| Molecular Weight | 511.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C29H26FN5O3/c1-18-4-3-14-35-26(18)33-27-24(29(35)37)16-23(28(36)32-17-20-5-9-21(30)10-6-20)25(31)34(27)15-13-19-7-11-22(38-2)12-8-19/h3-12,14,16,31H,13,15,17H2,1-2H3,(H,32,36) |
| Standard InChI Key | SWEDOOWPCAXBLT-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NCC5=CC=C(C=C5)F |
Introduction
N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique triazatricyclo structure and specific functional groups. This compound is of interest due to its potential biological activities and applications in pharmaceuticals.
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step organic reactions. For industrial applications, scalable methods such as continuous flow synthesis may be employed to achieve efficient production with high yield and purity. Reaction conditions such as temperature, solvent choice, and pH are critical for achieving desired transformations.
Biological Activities and Potential Applications
Research indicates that compounds with similar structures exhibit potential biological activities, making them candidates for drug development in various therapeutic areas such as oncology or neurology. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with N-[(4-fluorophenyl)methyl]-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. These include:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline | C13H10FNO | 0.87 |
| 2-Amino-4-fluoro-6-methylphenol hydrochloride | C7H8ClFNO | 0.70 |
| (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol | C16H16FNO | 0.65 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume